

Spectroscopic Profile of (R)-Cyclohex-3-enol: A Technical Guide

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Compound of Interest

Compound Name: (R)-Cyclohex-3-enol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule **(R)-Cyclohex-3-enol**. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, cyclohex-3-en-1-ol, as the spectroscopic properties of the individual enantiomers are identical in a non-chiral environment.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohex-3-en-1-ol.

Table 1: ¹H NMR Spectroscopic Data for Cyclohex-3-en-1-ol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.68	m	2H	-CH=CH-
3.85	m	1H	-CH(OH)-
2.22 - 1.55	m	7H	Ring CH ₂ , -OH

Note: The spectrum of the (R)-enantiomer will be identical. In a chiral solvent or with a chiral derivatizing agent, peak splitting may be observed for a racemic mixture.

Table 2: ^{13}C NMR Spectroscopic Data for Cyclohex-3-en-1-ol

Chemical Shift (ppm)	Assignment
127.1	-CH=CH-
67.2	-CH(OH)-
31.8	Ring CH ₂
24.9	Ring CH ₂
19.3	Ring CH ₂

Note: The spectrum of the (R)-enantiomer will be identical.

Table 3: Infrared (IR) Spectroscopy Data for Cyclohex-3-en-1-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3330	Broad, Strong	O-H stretch (alcohol)
3025	Medium	=C-H stretch (alkene)
2915, 2840	Strong	C-H stretch (alkane)
1650	Medium	C=C stretch (alkene)
1065	Strong	C-O stretch (secondary alcohol)

Table 4: Mass Spectrometry (MS) Data for Cyclohex-3-en-1-ol

m/z	Relative Intensity	Assignment
98	M ⁺ (Molecular Ion)	[C ₆ H ₁₀ O] ⁺
80	High	[M - H ₂ O] ⁺
79	High	[M - H ₂ O - H] ⁺
67	Base Peak	[C ₅ H ₇] ⁺
54	Moderate	[C ₄ H ₆] ⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(R)-Cyclohex-3-enol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample of **(R)-Cyclohex-3-enol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be used in a liquid cell. A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **(R)-**

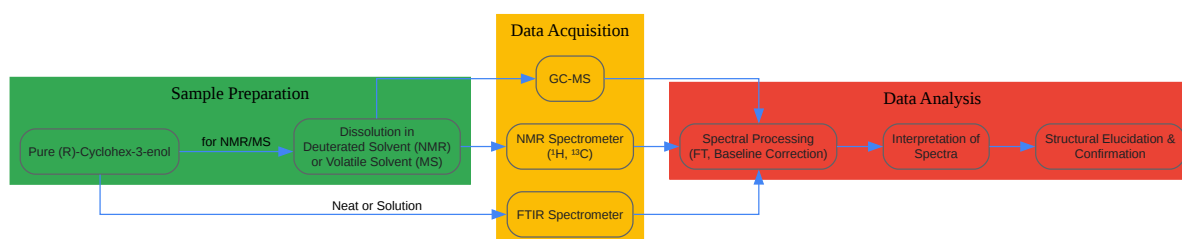
Cyclohex-3-enol in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5 or equivalent). The eluting compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of **(R)-Cyclohex-3-enol** with atom numbering for NMR correlation.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis of **(R)-Cyclohex-3-enol**.

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